2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
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Overview
Description
2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that contains a thiazole ring fused with a triazole ring, and a bromophenyl group attached to the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a carboxylic acid or its derivative.
Coupling of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a bromobenzene derivative.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents under reflux or room temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or ketones.
Reduction: Reduced derivatives of the compound, such as alcohols or amines.
Substitution: Substituted derivatives of the compound, such as amides or thioethers.
Scientific Research Applications
2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-(4-bromophenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one: A similar compound with a benzylidene group instead of an acetic acid moiety.
Thiazole and Triazole Derivatives: Other compounds containing thiazole and triazole rings with various substituents.
Uniqueness
2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to its specific combination of a thiazole ring fused with a triazole ring, a bromophenyl group, and an acetic acid moiety
Properties
Molecular Formula |
C12H8BrN3O2S |
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Molecular Weight |
338.18 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H8BrN3O2S/c13-8-3-1-7(2-4-8)11-9(5-10(17)18)19-12-14-6-15-16(11)12/h1-4,6H,5H2,(H,17,18) |
InChI Key |
AYVDQXNMHSDEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=NC=NN23)CC(=O)O)Br |
Origin of Product |
United States |
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